molecular formula C16H14Cl3N3O4 B15075566 4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

Cat. No.: B15075566
M. Wt: 418.7 g/mol
InChI Key: HPMUSYZRTHHXFT-UHFFFAOYSA-N
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Description

4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a complex organic compound with the molecular formula C16H15Cl3N3O4. This compound is characterized by the presence of a nitro group, a trichloroethyl group, and a methoxyaniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Chlorination: The addition of chlorine atoms to the ethyl group.

    Amidation: The formation of the amide bond between the benzamide and the methoxyaniline moiety.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group may also play a role in its activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide can be compared with similar compounds such as:

    4-nitro-N-(2,2,2-trichloro-1-(4-methoxyphenylamino)ethyl)benzamide: Similar structure but with a different substitution pattern on the aniline moiety.

    4-nitro-N-(2,2,2-trichloro-1-(3-naphthalen-2-yl-thiourea)ethyl)benzamide: Contains a naphthalene ring instead of a methoxyaniline moiety.

    4-nitro-N-(2,2,2-trichloro-1-(2-chlorobenzylamino)ethyl)benzamide: Contains a chlorobenzyl group instead of a methoxyaniline moiety.

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H14Cl3N3O4

Molecular Weight

418.7 g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O4/c1-26-13-5-3-2-4-12(13)20-15(16(17,18)19)21-14(23)10-6-8-11(9-7-10)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

HPMUSYZRTHHXFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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